molecular formula C16H14F3N5O B2418503 6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2380077-97-2

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2418503
CAS No.: 2380077-97-2
M. Wt: 349.317
InChI Key: RTKSRVQMVWLFCO-UHFFFAOYSA-N
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Description

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a pyrimidine derivative, followed by the formation of the piperidine and pyridine rings through a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling processes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of multiple rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)13-4-7-21-15(23-13)25-12-5-8-24(9-6-12)14-3-1-2-11(10-20)22-14/h1-4,7,12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSRVQMVWLFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=CC=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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